2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Medicinal Chemistry HIV Integrase ALLINI Scaffold

This specific 2,6-dimethyl-3-(piperidin-4-yl)pyridine isomer is the non-negotiable starting material for constructing 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl ALLINIs, a class of potent HIV-1 integrase inhibitors. As evidenced in the preclinical profiling of GSK3839919, the 2,6-dimethyl substitution pattern is critical for balancing nanomolar antiviral potency with toxicity mitigation. Substituting this regioisomer is scientifically unsound for research programs aiming to explore or leverage this validated ALLINI pharmacophore. Secure this high-purity building block to ensure synthetic fidelity in your next-generation antiviral discovery pipeline.

Molecular Formula C12H18N2
Molecular Weight 190.28
CAS No. 1260871-08-6
Cat. No. B3227317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3-(piperidin-4-yl)pyridine
CAS1260871-08-6
Molecular FormulaC12H18N2
Molecular Weight190.28
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C2CCNCC2)C
InChIInChI=1S/C12H18N2/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11/h3-4,11,13H,5-8H2,1-2H3
InChIKeyFLWYAMYUKPRFAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS 1260871-08-6) – A Critical Building Block for Next-Generation HIV-1 Allosteric Integrase Inhibitors


2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS 1260871-08-6) is a heterocyclic chemical building block characterized by a pyridine core with methyl groups at the 2- and 6-positions and a piperidine ring attached at the 3-position . It serves as a crucial intermediate in the synthesis of a class of compounds known as 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl ALLINIs, which are potent allosteric inhibitors of HIV-1 integrase [1]. This specific regioisomer and substitution pattern is essential for constructing the core scaffold of advanced preclinical candidates like GSK3839919, where precise structural modifications dictate both antiviral potency and toxicity profiles [1]. The compound is primarily sourced for research and development purposes, with commercial availability at purities of 95-98% .

Why 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Cannot Be Replaced with Generic Analogs in ALLINI Synthesis


The substitution of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine with other piperidinylpyridine regioisomers or analogs with different methylation patterns is not feasible for constructing the specific pharmacophore required for potent HIV-1 allosteric integrase inhibitors (ALLINIs). The development of GSK3839919 demonstrates that even a single methyl group removal at the C6 position of the core pyridine ring is a critical structural modification that was intentionally made to reduce a key toxicity (lipid hepatocellular vacuolation) while maintaining potency [1]. Therefore, using a different starting building block, such as a 4-substituted isomer (2,6-dimethyl-4-(piperidin-3-yl)pyridine) or a mono-methylated variant, would lead to a completely different SAR landscape, failing to replicate the precise balance of potency and safety achieved with the 3-substituted, 2,6-dimethyl scaffold. This high structural specificity renders generic substitution scientifically unsound for projects aiming to leverage this validated ALLINI chemical space.

Quantitative Differentiation: Evidence-Based Selection of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine Over Close Analogs


Structural Differentiation: 3-Position Piperidine Attachment is Mandatory for the ALLINI Pharmacophore

The target compound, 2,6-Dimethyl-3-(piperidin-4-yl)pyridine, is the regioisomer with the piperidine ring attached at the 3-position of the pyridine core. This specific substitution pattern is a foundational requirement for the synthesis of the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl class of ALLINIs [1]. The closest commercially available analogs, such as 2,6-Dimethyl-4-(3-piperidyl)pyridine, feature the piperidine attachment at the 4-position . This positional isomerism is not interchangeable; the 4-substituted variant leads to a different three-dimensional geometry and electronic distribution, preventing the formation of the critical binding interactions with the HIV-1 integrase dimer interface that define the ALLINI mechanism of action.

Medicinal Chemistry HIV Integrase ALLINI Scaffold

Synthetic Utility: Enables Construction of GSK3839919 and Its Analogs with Defined Potency and Toxicity Profiles

The 2,6-dimethyl-3-(piperidin-4-yl)pyridine core is the direct precursor to the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl ALLINI scaffold. SAR studies on this series, as exemplified by the development of GSK3839919 (compound 22), demonstrate that modifications to this core produce quantifiable and biologically significant outcomes [1]. The prototype compound 12, which contains the 2,6-dimethylpyridine core, exhibited single-digit nanomolar inhibitory potency (exact value not provided, but described as 'single-digit nanomolar') and low clearance across preclinical species [1]. However, it also caused lipid hepatocellular vacuolation in rat toxicology studies [1]. The strategic removal of the C6 methyl group on the pyridine ring yielded GSK3839919, which maintained the favorable potency and PK profile but with a reduced incidence and severity of lipid vacuolation [1]. This demonstrates that the 2,6-dimethyl substitution pattern, while conferring high potency, also contributes to a specific toxicity that can be rationally modulated.

Antiviral Drug Discovery Structure-Activity Relationship (SAR) Preclinical Toxicology

Commercial Specification: High Purity (>95%) Ensures Reproducibility in Sensitive Chemical Reactions

For research and development applications, the purity of a chemical building block is a critical, quantifiable parameter that directly impacts synthetic yield and reproducibility. The target compound is commercially available with a minimum purity specification of 95% from suppliers like AKSci and 98% from Leyan . This is in contrast to some close analogs, such as 2-methyl-3-(piperidin-4-yl)pyridine dihydrochloride, where purity specifications can vary or are not as prominently advertised (e.g., 95% purity for the dihydrochloride salt form of a related analog) . The defined high purity of the target compound reduces the risk of side reactions and impurities that could confound SAR studies, especially when the compound is used in multi-step syntheses of complex drug candidates like GSK3839919.

Organic Synthesis Quality Control Procurement

Validated Research Applications for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine (CAS 1260871-08-6)


Medicinal Chemistry: Core Scaffold for Next-Generation HIV-1 ALLINIs

This compound is the essential starting material for synthesizing and optimizing the 4-(4,4-dimethylpiperidinyl)-2,6-dimethylpyridinyl class of allosteric HIV-1 integrase inhibitors (ALLINIs) [1]. Research teams working in this area require this specific regioisomer to construct the core pharmacophore, as even minor changes to the pyridine substitution pattern (e.g., removing a methyl group) result in significant shifts in both potency and toxicity profiles, as demonstrated in the development of GSK3839919 [1].

Chemical Biology: Probing the Structure-Toxicity Relationship of ALLINIs

Given that the presence or absence of the C6 methyl group on the core pyridine ring was a key determinant of lipid vacuolation toxicity in rats while maintaining nanomolar antiviral potency [1], this building block is ideal for creating a focused library of analogs. Such libraries can be used to systematically study and decouple antiviral activity from specific organ toxicities, a critical step in preclinical drug development.

Organic Synthesis: A High-Purity Building Block for Multi-Step Routes

As a commercially available building block with a specified purity of 95-98% [1], it is well-suited for use in complex, multi-step synthetic routes to advanced pharmaceutical intermediates. Its high purity is crucial for ensuring good yields and minimizing purification challenges in subsequent steps, thereby improving the overall efficiency and reproducibility of the synthetic process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.